molecular formula C6H4Cl2O3S B13644429 2-Chlorophenyl chloranesulfonate

2-Chlorophenyl chloranesulfonate

Cat. No.: B13644429
M. Wt: 227.06 g/mol
InChI Key: VRJAWYNMEVHFCU-UHFFFAOYSA-N
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Description

2-Chlorophenyl chloranesulfonate is an organic compound with the molecular formula C6H4ClSO3Cl. It is a derivative of chlorophenol and is used in various chemical processes and applications. This compound is known for its reactivity and is utilized in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorophenyl chloranesulfonate can be synthesized through the reaction of 2-chlorophenol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonate ester. The general reaction is as follows:

C6H4ClOH+ClSO3HC6H4ClSO3Cl+H2OC6H4ClOH + ClSO3H \rightarrow C6H4ClSO3Cl + H2O C6H4ClOH+ClSO3H→C6H4ClSO3Cl+H2O

This reaction requires careful handling of chlorosulfonic acid due to its highly corrosive nature.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl chloranesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: It can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced chlorophenyl derivatives.

Scientific Research Applications

2-Chlorophenyl chloranesulfonate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: Used in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chlorophenyl chloranesulfonate involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. In biochemical assays, it may interact with enzymes or other proteins, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenol: A precursor to 2-chlorophenyl chloranesulfonate, used in similar applications.

    Chlorosulfonic Acid: Used in the synthesis of various sulfonate esters.

    Phenyl Chloranesulfonate: A related compound with similar reactivity but different substituents.

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of both chlorine and sulfonate groups, which make it versatile in various chemical reactions and applications.

Properties

Molecular Formula

C6H4Cl2O3S

Molecular Weight

227.06 g/mol

IUPAC Name

1-chloro-2-chlorosulfonyloxybenzene

InChI

InChI=1S/C6H4Cl2O3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H

InChI Key

VRJAWYNMEVHFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)Cl)Cl

Origin of Product

United States

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